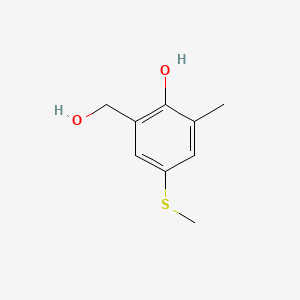

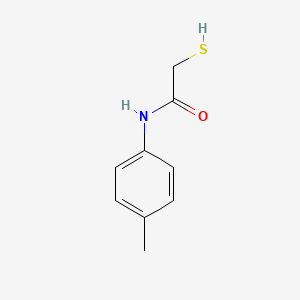

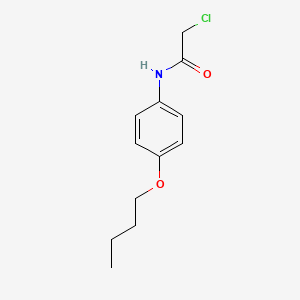

![molecular formula C12H15NO3 B1296423 4-[(2-Phenylacetyl)amino]butanoic acid CAS No. 2937-01-1](/img/structure/B1296423.png)

4-[(2-Phenylacetyl)amino]butanoic acid

Description

4-[(2-Phenylacetyl)amino]butanoic acid is a chemical compound with the molecular formula C12H15NO3 . It is used in scientific research and exhibits perplexing properties and diverse applications.

Molecular Structure Analysis

The molecular weight of 4-[(2-Phenylacetyl)amino]butanoic acid is 221.25 g/mol . The exact molecular structure is not provided in the searched resources.Scientific Research Applications

Antidiabetic Potential

- New Indole Based Hybrid Oxadiazole Scaffolds with N-substituted Acetamides as Potent Anti-diabetic Agents

- This study involved the conversion of indolyl butanoic acid into various derivatives, including N-substituted derivatives. These molecules were tested for their antidiabetic potential, showing significant inhibition of the α-glucosidase enzyme, indicating potential as antidiabetic agents (Nazir et al., 2018).

Synthesis of Key Intermediates

- Synthesis of 4-(3-Amino-2-carboxy phenyl) Butanoic Acid

- This research describes the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid as a key intermediate for new thymidylate syntheses inhibitors. The method developed is noted for its low cost and suitability for industrial-scale production (Yuan Guo-qing, 2013).

Enzymatic Kinetic Resolution

- Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 degrees C

- This study optimized the kinetic resolution of 2-amino-4-phenyl-butane using CAL-B-catalyzed aminolysis, indicating the potential application in producing enantiomerically pure compounds (Nechab et al., 2007).

Inhibitors of Synaptosomal Uptake

- Competitive Inhibition of γ‐Aminobutyric Acid Synaptosomal Uptake by 4‐(4′‐Azidobenzoimidylamino)butanoic Acid

- This paper discusses the use of 4‐(4′‐Azidobenzoimidylamino)butanoic acid as an inhibitor of rat brain synaptosomal [3H]γ‐aminobutyric acid uptake, suggesting its potential in neuroscience research (Tunnicliff & Ngo, 1982).

Molecular Probes and Medicinal Chemistry

- (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids

- This research involves the synthesis of two distinct amino acids, which were then used in model peptides for sensitive detection by 19F NMR, suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Amino Acid Synthesis

- Preparation of Homologs of L-2-amino-5-(p-methoxyphenyl)pentanoic acid

- This study involved the synthesis of homologs of L-2-amino-5-(p-methoxyphenyl)pentanoic acid, demonstrating methods for producing various amino acids (Kosui et al., 1982).

Metabolic Studies in Microorganisms

- Organic Acids and Stable Isotope Metabolic Studies of a Thermophilic Sulfur-dependent Anaerobic Archaeon

- This paper describes the analysis of organic acids in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon, contributing to the understanding of microbial metabolism (Rimbault et al., 1993).

properties

IUPAC Name |

4-[(2-phenylacetyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(13-8-4-7-12(15)16)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDZZEUGNIZNMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00319644 | |

| Record name | 4-[(2-phenylacetyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660461 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(2-Phenylacetyl)amino]butanoic acid | |

CAS RN |

2937-01-1 | |

| Record name | NSC348923 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(2-phenylacetyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

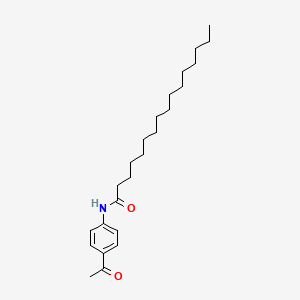

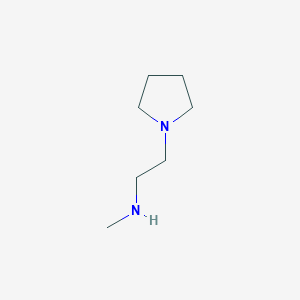

![3-[(3,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B1296345.png)

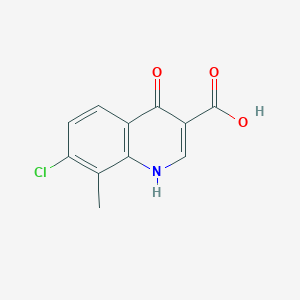

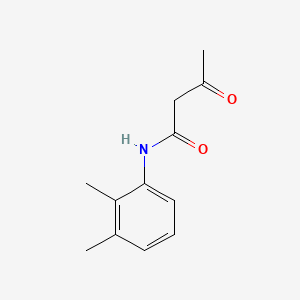

![3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide](/img/structure/B1296361.png)

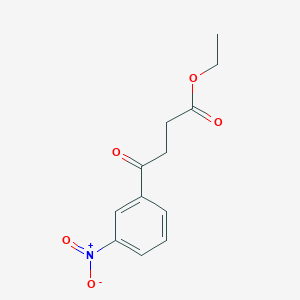

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)